2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate
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Overview
Description
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is an organic compound with the molecular formula C13H22O2. It is also known by other names such as p-Menth-6-ene-2-methanol, acetate, and p-1-Menthene-6-carbinyl acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate typically involves the esterification of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)- with acetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, reducing the need for batch processing .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure allows for interactions with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: This compound has a similar cyclohexene structure but differs in the position and type of functional groups.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Another similar compound with a different stereochemistry.
Uniqueness
2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is unique due to its specific functional groups and their positions on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
40882-89-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)methyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9(2)12-6-5-10(3)13(7-12)8-15-11(4)14/h5,9,12-13H,6-8H2,1-4H3 |
InChI Key |
UJOATSGMIACOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1COC(=O)C)C(C)C |
Origin of Product |
United States |
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